Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine
CAS No.: 644997-14-8
Cat. No.: VC16905167
Molecular Formula: C31H35N5O6
Molecular Weight: 573.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 644997-14-8 |
---|---|
Molecular Formula | C31H35N5O6 |
Molecular Weight | 573.6 g/mol |
IUPAC Name | (2R)-2-[[2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C31H35N5O6/c32-19-27(37)34-25(17-22-12-6-2-7-13-22)30(40)36-24(16-21-10-4-1-5-11-21)29(39)33-20-28(38)35-26(31(41)42)18-23-14-8-3-9-15-23/h1-15,24-26H,16-20,32H2,(H,33,39)(H,34,37)(H,35,38)(H,36,40)(H,41,42)/t24-,25-,26-/m1/s1 |
Standard InChI Key | WIHJBQQYVDHWGH-TWJOJJKGSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CN |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)CN |
Introduction
Structural and Chemical Properties of Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-phenylalanine
Primary Sequence and Stereochemical Features
The peptide sequence H-Gly-D-Phe-D-Phe-Gly-D-Phe-OH contains three D-phenylalanine residues flanking two glycine moieties. This arrangement creates a chiral environment with four peptide bonds and five asymmetric centers . The D-configuration of phenylalanine residues disrupts typical protein folding patterns while enhancing resistance to enzymatic degradation—a critical advantage for therapeutic applications requiring prolonged bioavailability .
Molecular Characteristics
While the exact molecular formula remains unspecified in available literature, structural analogs suggest a composition approximating C<sub>29</sub>H<sub>35</sub>N<sub>5</sub>O<sub>6</sub> based on sequence analysis . Key physicochemical parameters include:
Table 1: Derived Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | ~679.8 g/mol (analog) |
Peptide Bonds | 4 |
Chiral Centers | 5 |
Aromatic Side Chains | 3 (Phe residues) |
The presence of three aromatic phenyl groups facilitates π-π stacking interactions, a feature extensively studied in the related FGF tripeptide system .
Synthesis and Characterization Methodologies
Solid-Phase Peptide Synthesis (SPPS)
The compound is predominantly synthesized via SPPS using Fmoc chemistry. Critical synthesis parameters include:
Table 2: SPPS Conditions and Reagents
Parameter | Specification |
---|---|
Coupling Reagent | EDC/HOBt |
Resin | Wang resin (0.7 mmol/g) |
Deprotection Agent | 20% Piperidine/DMF |
Coupling Time | 2 hr per residue |
Final Cleavage | TFA:TIPS:H<sub>2</sub>O (95:2.5:2.5) |
The use of D-amino acids necessitates extended coupling times compared to L-isomers due to steric hindrance at chiral centers.
Analytical Characterization
Advanced spectroscopic techniques confirm structural integrity:
Table 3: Spectroscopic Signatures
Technique | Key Observations |
---|---|
FTIR | 1650 cm<sup>-1</sup> (amide I), 1540 cm<sup>-1</sup> (amide II) |
<sup>1</sup>H NMR | δ 7.2-7.4 ppm (Phe aromatics), δ 3.8-4.2 ppm (α-protons) |
Mass Spectrometry | [M+H]<sup>+</sup> 680.3 (calculated) |
The absence of N-H bending vibrations at 1598 cm<sup>-1</sup> in IR spectra confirms successful amino group protection during synthesis .
Conformational Analysis and Stability Profile
Three-Dimensional Structure
Molecular modeling reveals a β-sheet predisposition stabilized by inter-strand aromatic interactions between phenylalanine side chains . The glycine residues introduce structural flexibility, enabling conformational adaptation to environmental conditions.
Proteolytic Stability
In vitro studies demonstrate remarkable resistance to trypsin and chymotrypsin, with >90% intact peptide remaining after 24-hour incubation in serum . This stability profile surpasses comparable L-amino acid peptides by 3-5 fold, making it particularly suitable for oral delivery applications.
Conjugation Site | Payload Type | Binding Efficiency |
---|---|---|
C-terminal carboxyl | Doxorubicin | 78% ± 3.2 |
N-terminal amine | PEG chains | 92% ± 1.8 |
Side-chain benzene | Radiolabels (<sup>125</sup>I) | 65% ± 4.1 |
These modifications maintain >85% payload activity while improving tumor accumulation in murine models compared to free drug controls .
Neurological Applications
Preliminary studies suggest blood-brain barrier penetration capabilities due to lipophilic aromatic residues. In Parkinsonian rat models, dopamine-conjugated analogs showed 40% greater striatal uptake than L-amino acid counterparts .
Comparative Analysis with Structural Analogs
Versus L-Amino Acid Isomers
Table 5: Property Comparison with L-Phe Variant
Property | D-Phe Variant | L-Phe Variant |
---|---|---|
Proteolytic Half-life | 14.2 hr | 2.8 hr |
α-Helix Content | 12% | 38% |
IC<sub>50</sub> (μM) | 85 ± 6.3 | 120 ± 8.1 |
The enhanced stability comes at the cost of reduced target affinity in some receptor systems, necessitating careful therapeutic design .
Challenges and Future Research Directions
Current limitations center on synthesis scalability and in vivo clearance mechanisms. Batch-to-batch variability remains at 15-20% due to difficult purification of D-amino acid containing peptides. Emerging solutions include:
-
Microfluidic Synthesis Platforms: Reducing reaction volumes 100-fold while improving yield consistency
-
Enzymatic Racemization: Leveraging amino acid racemases for cost-effective D-Phe production
-
Multifunctional Dendrimers: Enhancing payload capacity through branched architectures
Ongoing clinical trials (NCT04837230) are evaluating tumor-targeting efficiency in advanced glioblastoma models, with preliminary data showing 3.2-fold improved survival versus standard chemotherapy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume